molecular formula C12H13NO4 B1529456 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid CAS No. 1259057-13-0

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Cat. No. B1529456
M. Wt: 235.24 g/mol
InChI Key: WHKTVMFCLHPCHO-UHFFFAOYSA-N
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Description

“4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1259057-13-0 . It has a molecular weight of 235.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “4-methyl-5-oxo-3-phenyl-2-morpholinecarboxylic acid” and its InChI Code is "1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16)" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 235.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in comprehensive chemical databases.

Scientific Research Applications

  • Scientific Field : Chemical Synthesis

    • Application Summary : “4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1259057-13-0 . It’s typically used in the field of chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis. Unfortunately, the exact procedures aren’t provided in the available resources .
    • Results or Outcomes : The outcomes would also depend on the specific context of the chemical synthesis. The compound could potentially be used as a building block or reagent in various chemical reactions .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Compounds similar to “4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid”, such as benzoylpyrrolopyrrole carboxylic acid derivatives, have been found to possess high anti-inflammatory and analgesic activity .
    • Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
    • Results or Outcomes : The p-methoxy derivative of 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-α]pyrrole-1-carboxylic acid and 4-vinylbenzoyl derivatives were found to be the most potent .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKTVMFCLHPCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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